molecular formula C20H19NO B3448298 2-amino-1,1,2-triphenylethanol CAS No. 60539-17-5

2-amino-1,1,2-triphenylethanol

Cat. No.: B3448298
CAS No.: 60539-17-5
M. Wt: 289.4 g/mol
InChI Key: ZQNFUXDRYQQYAQ-UHFFFAOYSA-N
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Description

2-Amino-1,1,2-triphenylethanol is an organic compound with the molecular formula C20H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is notable for its structural complexity, featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to a central carbon atom, which is also bonded to three phenyl groups (C6H5).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1,1,2-triphenylethanol can be synthesized through several methods. One common approach involves the reductive amination of 2-keto-1-alkanols. This process typically uses hydrogenation catalysts to facilitate the reaction . Another method involves the reaction of phenylglycine with phenylmagnesium bromide (PhMgBr) in a Grignard reaction, followed by hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and catalytic hydrogenation, are likely employed. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-amino-1,1,2-triphenylketone.

    Reduction: Formation of 2-amino-1,1,2-triphenylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1,1,2-triphenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1,1,2-triphenylethanol involves its interaction with various molecular targets. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze enantioselective reactions. The hydroxyl and amino groups play crucial roles in hydrogen bonding and coordination chemistry, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,2-diphenylethanol: Similar structure but with one less phenyl group.

    2-Amino-1,1,2-triphenylmethanol: Similar structure but with a methanol group instead of ethanol.

    2-Amino-1,1,2-triphenylpropane: Similar structure but with a propane backbone.

Uniqueness

2-Amino-1,1,2-triphenylethanol is unique due to its three phenyl groups attached to the central carbon atom, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature makes it particularly valuable as a chiral ligand in asymmetric synthesis .

Properties

IUPAC Name

2-amino-1,1,2-triphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNFUXDRYQQYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975951
Record name 2-Amino-1,1,2-triphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60539-17-5
Record name β-Amino-α,α-diphenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60539-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-amino-1,1,2-triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060539175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,1,2-triphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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